![molecular formula C19H23ClN2O5 B4002537 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid](/img/structure/B4002537.png)
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a 4-chloronaphthalen-1-yl group via an oxypropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine typically involves the reaction of 4-chloronaphthalene with a suitable propylating agent to introduce the oxypropyl group. This intermediate is then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various hydro derivatives.
Scientific Research Applications
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Bromonaphthalen-1-yl)oxypropyl]piperazine
- 1-[3-(4-Fluoronaphthalen-1-yl)oxypropyl]piperazine
- 1-[3-(4-Methoxynaphthalen-1-yl)oxypropyl]piperazine
Uniqueness
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from its bromine, fluorine, and methoxy analogs, which may have different chemical and biological activities.
Properties
IUPAC Name |
1-[3-(4-chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-13-3-10-20-11-8-19-9-12-20;3-1(4)2(5)6/h1-2,4-7,19H,3,8-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHKJXLFSUHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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